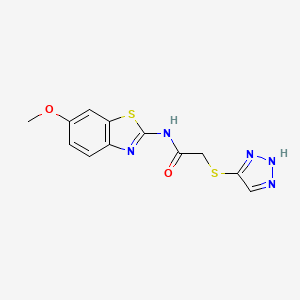

![molecular formula C14H10N2O2 B5501973 6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives involves several steps, including condensation reactions, alkylation, and cyclization processes. For example, a related compound, 6-p-ethylphenyl-5H-pyrrolo [3,4-b]pyridine-5,7-dione, was synthesized and evaluated for its antiviral activity, showcasing the compound's relevance in medicinal chemistry (Rashan et al., 1989). Another synthesis approach involves novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives synthesized through enamine alkylation and dehydrating condensation reactions (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is crucial for understanding their chemical behavior and potential applications. Studies on similar compounds, such as pyrrolidine-2,3-dione derivatives, provide insights into the aromatic nature and diatropic pi-system of these molecules through 1H NMR spectra and high-resolution mass spectrometry (Nguyen & Dai, 2023).

Chemical Reactions and Properties

Pyrrolopyridine derivatives participate in various chemical reactions, including acylation, which leads to the synthesis of 3-acyltetramic acids, showcasing the compound's versatility in synthetic chemistry (Jones et al., 1990). Furthermore, the electrochemical properties and photophysical measurements of similar compounds indicate weak luminescence and potential applications in electronic materials (Gendron et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of pyrrolopyridine derivatives are influenced by their molecular structure. For instance, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and good solubility in common organic solvents, which are important characteristics for materials science applications (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of pyrrolopyridine derivatives, such as their reactivity towards nucleophiles and electrophiles, are key to their utility in synthetic chemistry. Research on the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones demonstrates the compound's reactivity and potential for creating diverse chemical structures (Goto et al., 1991).

科学的研究の応用

Efficient Synthesis and Chemical Properties

One area of application involves the efficient synthesis of related compounds and their chemical properties. For instance, researchers have developed one-pot synthesis methods for producing Nα-urethane-protected β- and γ-amino acids with excellent yields and purities, demonstrating the compound's utility in facilitating complex chemical reactions (Cal, Jaremko, Jaremko, & Stefanowicz, 2012). Additionally, novel alcohol-soluble n-type conjugated polyelectrolytes based on diketopyrrolopyrrole (DPP) backbones have been synthesized for use as electron transport layers in polymer solar cells, highlighting the compound's role in advancing solar energy technology (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Polymer and Material Science

In polymer and material science, derivatives of the compound have been integrated into the backbone of photoluminescent conjugated polymers for potential electronic applications. These polymers are synthesized using palladium-catalysed aryl-aryl coupling reactions, resulting in soluble materials with strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000). Moreover, the corrosion inhibitive properties of 1H-pyrrole-2,5-dione derivatives on carbon steel in hydrochloric acid medium have been explored, demonstrating the compound's utility in protecting materials against corrosion (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).

Antiviral Research

In the realm of antiviral research, the synthesis and evaluation of 6-p-ethylphenyl-5H-pyrrolo [3,4-b]pyridine-5,7-dione have been studied for its activity against RNA-containing influenza viruses, indicating significant antiviral activity without cytotoxic effects on tissue culture cells (Rashan, Ahmed, Hussein, Al-khayat, & Al-Omar, 1989).

Cognitive Function and Amnesia

Additionally, a series of cyclic imides, including derivatives of pyrrole-diones, have been synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, offering insights into potential therapeutic applications for cognitive impairments (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(2-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-9-5-2-3-7-11(9)16-13(17)10-6-4-8-15-12(10)14(16)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHPEZSWMDBMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)